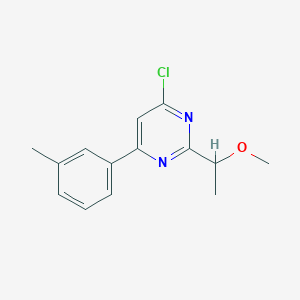
N2-(Cyclohexylmethyl)-N2-ethylthiazole-2,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N2-(Cyclohexylmethyl)-N2-ethylthiazole-2,4-diamine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and is substituted with cyclohexylmethyl and ethyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N2-(Cyclohexylmethyl)-N2-ethylthiazole-2,4-diamine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate thioamides with α-haloketones under controlled conditions. The reaction conditions often require the use of solvents like ethanol or acetonitrile and catalysts such as triethylamine to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques like chromatography may also be employed to achieve the desired quality.
Analyse Chemischer Reaktionen
Types of Reactions
N2-(Cyclohexylmethyl)-N2-ethylthiazole-2,4-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Electrophiles like alkyl halides or nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or thiols.
Substitution: Various substituted thiazole derivatives.
Wissenschaftliche Forschungsanwendungen
N2-(Cyclohexylmethyl)-N2-ethylthiazole-2,4-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents targeting specific enzymes or receptors.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of N2-(Cyclohexylmethyl)-N2-ethylthiazole-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can engage in π-π stacking interactions and hydrogen bonding, facilitating its binding to active sites. This binding can inhibit the activity of enzymes or modulate receptor functions, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N2-(Cyclohexylmethyl)-N2-methylthiazole-2,4-diamine: Similar structure but with a methyl group instead of an ethyl group.
N2-(Cyclohexylmethyl)-N2-propylthiazole-2,4-diamine: Similar structure but with a propyl group instead of an ethyl group.
N2-(Cyclohexylmethyl)-N2-butylthiazole-2,4-diamine: Similar structure but with a butyl group instead of an ethyl group.
Uniqueness
N2-(Cyclohexylmethyl)-N2-ethylthiazole-2,4-diamine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the cyclohexylmethyl group provides steric hindrance, potentially enhancing its selectivity for certain molecular targets.
Eigenschaften
Molekularformel |
C12H21N3S |
|---|---|
Molekulargewicht |
239.38 g/mol |
IUPAC-Name |
2-N-(cyclohexylmethyl)-2-N-ethyl-1,3-thiazole-2,4-diamine |
InChI |
InChI=1S/C12H21N3S/c1-2-15(12-14-11(13)9-16-12)8-10-6-4-3-5-7-10/h9-10H,2-8,13H2,1H3 |
InChI-Schlüssel |
NIBWDGYLQAXXCR-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC1CCCCC1)C2=NC(=CS2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



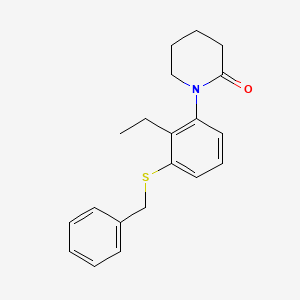
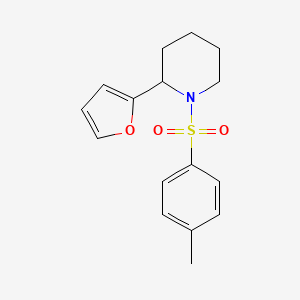
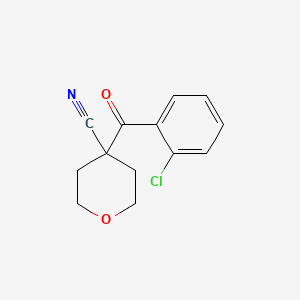
![Methyl 1-([1,1'-biphenyl]-4-yl)-5-amino-1H-pyrazole-4-carboxylate](/img/structure/B11791358.png)

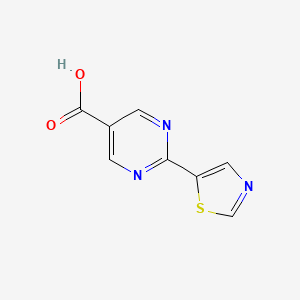
![1-Cyclopropyl-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B11791370.png)

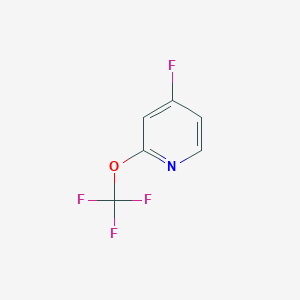
![2-amino-N-[[(2S)-1-methylpyrrolidin-2-yl]methyl]-N-propan-2-ylpropanamide](/img/structure/B11791385.png)
![4-(3,4-Dimethoxyphenethyl)-3-oxo-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile](/img/structure/B11791387.png)

